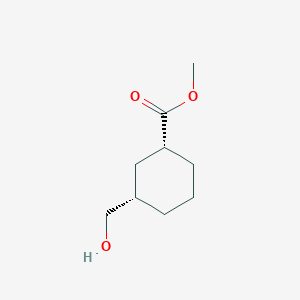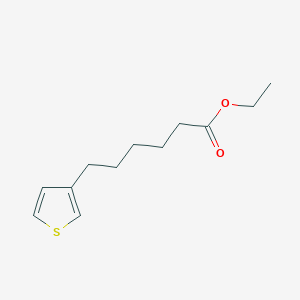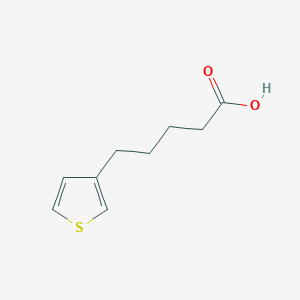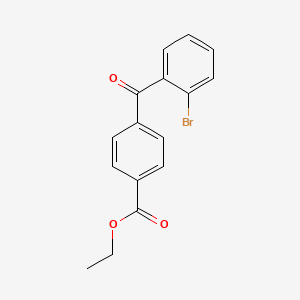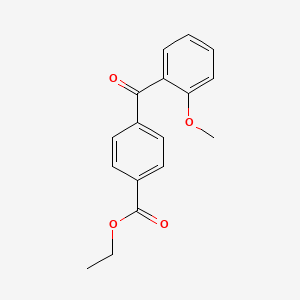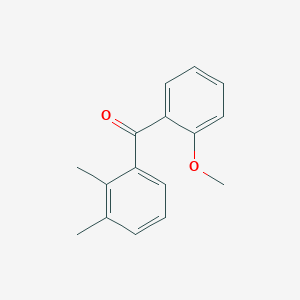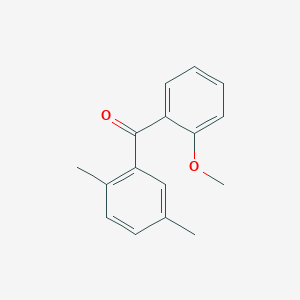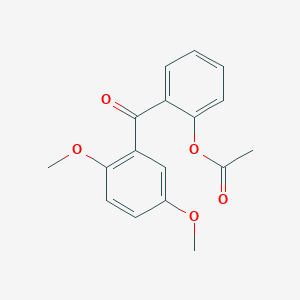
2-(2,5-Dimethoxybenzoyl)phenyl acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2,5-Dimethoxybenzoyl)phenyl acetate (2,5-DMBPA) is an organic compound that has been studied extensively for its potential applications in the fields of scientific research and drug development. 2,5-DMBPA is a member of the phenylacetate family of compounds, which are characterized by their ability to form stable esters with a variety of organic molecules. As a result, 2,5-DMBPA has been used in a wide range of applications, from drug development to laboratory experiments.
Wissenschaftliche Forschungsanwendungen
Photophysical and Theoretical Investigations
A study by Perumal et al. (2021) investigated a diarylimidazole derivative with 3,5-dimethoxy phenyl as part of its structure. The research focused on its application as a selective sensor for ferric ion and potential in non-linear optical (NLO) applications. This highlights the relevance of dimethoxybenzoyl compounds in sensor technology and photonic applications.
Structural and Spectral Studies
The work of Ülkü et al. (2003) on N-p-methylbenzyliden-N-phenyl-p,p′-dimethoxybenzoyl acetic acid hydrazide provided insights into the crystal structure of organic derivatives. This kind of research is crucial for understanding the molecular architecture and potential applications of such compounds in various fields.
Photodegradation Studies
Galer and Šket (2015) conducted research on photodegradation of dimethoxy curcuminoids. They found that the position of the methoxy group on the phenyl ring significantly affects the rate of decomposition. This study is essential for understanding the stability and degradation pathways of dimethoxybenzoyl derivatives.
Synthesis and Bioactivity
Jin et al. (2006) focused on synthesizing derivatives involving trimethoxyphenyl and assessing their antiproliferative activities. This research indicates the potential of dimethoxybenzoyl compounds in medicinal chemistry, particularly in cancer research.
Electrochemical Studies
Kowsari et al. (2019) explored the electrochemical properties of derivatives of phenylglycine, showing the significance of dimethoxybenzoyl compounds in enhancing the performance of supercapacitors.
Photoreactive Properties
Research by Bisht et al. (2018) on O-acetylated dimethylphenyl acyloin derivatives underlines the importance of dimethoxybenzoyl compounds in photoreactive applications, especially in the generation of benzofuran derivatives.
Antimicrobial Evaluation
The study of Prakash et al. (2009) on chromanones derivatives demonstrates the antimicrobial potential of compounds with dimethoxybenzoyl structures.
Reactivity in Metal-Catalyzed Processes
Canty et al. (2004) investigated the reactivity of metal complexes with dimethoxybenzoyl compounds, emphasizing their role in metal-catalyzed C-O bond formation processes, relevant in organometallic chemistry.
Eigenschaften
IUPAC Name |
[2-(2,5-dimethoxybenzoyl)phenyl] acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O5/c1-11(18)22-16-7-5-4-6-13(16)17(19)14-10-12(20-2)8-9-15(14)21-3/h4-10H,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYFHMWGOGLVKJW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=CC=C1C(=O)C2=C(C=CC(=C2)OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10641605 |
Source


|
| Record name | 2-(2,5-Dimethoxybenzoyl)phenyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10641605 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
890098-92-7 |
Source


|
| Record name | 2-(2,5-Dimethoxybenzoyl)phenyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10641605 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![cis-4-[2-(3-Methylphenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid](/img/structure/B1323906.png)
![cis-4-[2-(2-Iodophenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid](/img/structure/B1323908.png)
![cis-4-[2-Oxo-2-(4-trifluoromethylphenyl)-ethyl]cyclohexane-1-carboxylic acid](/img/structure/B1323909.png)
